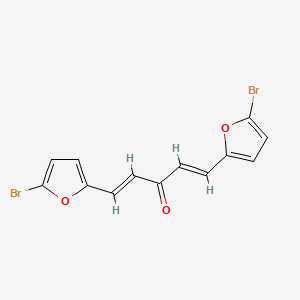

(1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one

Description

Properties

IUPAC Name |

(1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2O3/c14-12-7-5-10(17-12)3-1-9(16)2-4-11-6-8-13(15)18-11/h1-8H/b3-1+,4-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMQVHZAPAULLU-ZPUQHVIOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C=CC(=O)C=CC2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(=C1)Br)/C=C/C(=O)/C=C/C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 5-bromofuran-2-carbaldehyde.

Condensation Reaction: The aldehyde undergoes a condensation reaction with a suitable diene precursor, such as 1,4-pentadien-3-one, in the presence of a base like sodium hydroxide or potassium hydroxide.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the dienone to a saturated ketone or alcohol.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated ketones or alcohols.

Substitution: Compounds with new functional groups replacing the bromine atoms.

Scientific Research Applications

(1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one involves its interaction with molecular targets such as enzymes or receptors. The bromofuran groups can participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity. The conjugated dienone system can also undergo electron transfer reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- (1E,4E)-1,5-bis(5-chlorofuran-2-yl)penta-1,4-dien-3-one

- (1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one

- (1E,4E)-1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-one

Uniqueness

(1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one is unique due to the presence of bromine atoms, which can significantly alter its reactivity and interaction with other molecules compared to its chloro, methyl, or nitro analogs. The bromine atoms can also enhance the compound’s ability to participate in halogen bonding, a feature that can be exploited in designing new materials or drugs.

Biological Activity

(1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one is a synthetic organic compound notable for its unique structure and potential biological activities. This compound belongs to the class of conjugated dienones and features two bromofuran moieties attached to a penta-1,4-dien-3-one backbone. The presence of bromine atoms and furan rings enhances its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of (1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one is C13H8Br2O3. The compound is characterized by the following structural features:

- Bromofuran Groups : The two 5-bromofuran substituents contribute to the compound's biological activity through potential interactions with enzymes and receptors.

- Conjugated System : The penta-1,4-dien-3-one backbone allows for electron delocalization, which can influence the compound's reactivity and binding properties.

The biological activity of (1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or disease processes.

- Receptor Binding : Its structure allows for binding to receptors that regulate cellular functions.

- Electron Transfer Reactions : The conjugated dienone system can participate in electron transfer reactions, affecting biochemical pathways.

Antimicrobial Activity

Research indicates that (1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one exhibits significant antimicrobial properties. A study reported that this compound was particularly effective against Gram-positive bacteria and showed promising activity against Gram-negative strains resistant to conventional antibiotics like ampicillin .

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Activity Level | Notes |

|---|---|---|

| Staphylococcus aureus | High | Effective at low concentrations |

| Escherichia coli | Moderate | Resistance observed in some strains |

| Enterobacter cloacae | Significant | Effective against ampicillin-resistant strains |

Cytotoxicity

Cytotoxic effects were evaluated in various cancer cell lines. The findings suggest that (1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one has a selective cytotoxic effect on certain cancer cells while exhibiting lower toxicity towards normal cells .

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | High |

| MCF7 (Breast Cancer) | 30 | Moderate |

| Normal Fibroblasts | >100 | Low |

Case Studies

A study focusing on the synthesis and biological evaluation of (1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one highlighted its potential as a lead compound for developing new antimicrobial agents. The researchers synthesized the compound using a condensation reaction between 5-bromofuran derivatives and a diene precursor under basic conditions. The resulting compound was tested against a panel of bacterial species and demonstrated notable efficacy .

Q & A

Q. What are the key structural features of (1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one, and how do they influence its reactivity?

- Methodology : The compound’s conjugated dienone system and brominated furan substituents dominate its reactivity. X-ray crystallography (mean C–C bond length: ~1.47 Å) confirms the planarity of the α,β-unsaturated ketone, which facilitates nucleophilic additions and cycloadditions. Bromine atoms on the furan rings enhance electrophilic substitution reactions due to their electron-withdrawing effects. Structural analogs like bis(2,6-difluorophenyl) derivatives exhibit similar conjugation patterns, as shown in single-crystal studies .

Q. How can researchers synthesize this compound with high stereoselectivity?

- Methodology : A two-step approach is recommended:

- Step 1 : Cross-aldol condensation between 5-bromofuran-2-carbaldehyde and a ketone precursor under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated ketone backbone.

- Step 2 : Stereoselective Wittig or Horner-Wadsworth-Emmons reaction to install the (1E,4E) configuration. Solvent polarity and temperature must be optimized to avoid side products (e.g., Z-isomers). Literature on bis(aryl) analogs suggests yields >70% with THF as the solvent .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : and NMR to confirm regiochemistry and conjugation (e.g., deshielded vinyl protons at δ 6.8–7.2 ppm).

- IR : Strong carbonyl stretch (~1680 cm) and furan C–Br vibrations (650–750 cm).

- X-ray diffraction : Resolves stereochemistry and bond angles, as demonstrated for structurally related bis(2,6-difluorophenyl) derivatives (R factor: 0.063) .

Advanced Research Questions

Q. How does the electron-withdrawing bromine substituent affect the compound’s electronic properties and potential applications in materials science?

- Methodology : Computational studies (DFT or QSPR models) can quantify the bromine’s impact on the HOMO-LUMO gap. For example, bromine reduces the LUMO energy by ~0.8 eV compared to non-halogenated analogs, enhancing electron-accepting capacity. Experimental validation via cyclic voltammetry (e.g., reduction potentials at −1.2 V vs. Ag/AgCl) aligns with computational predictions .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodology :

- Solvent screening : Test polar aprotic solvents (DMSO, DMF) versus non-polar solvents (toluene, hexane). Conflicting data may arise from polymorphism; DSC/TGA analysis can identify metastable crystalline forms.

- QSAR modeling : Correlate solubility with substituent electronic parameters (Hammett constants) using analogs like ethyl 5-fluorobenzofuran-2-carboxylate (logP ~2.5) as references .

Q. How can researchers design experiments to study the compound’s photophysical behavior under varying conditions?

- Methodology :

- UV-Vis spectroscopy : Measure absorbance in solvents of differing polarity (e.g., λ shifts from 320 nm in hexane to 340 nm in DMF due to solvatochromism).

- Time-resolved fluorescence : Assess excited-state lifetimes (τ) under inert vs. oxygenated atmospheres to probe quenching mechanisms. Related bis(aryl) dienones exhibit τ values of 2–5 ns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.